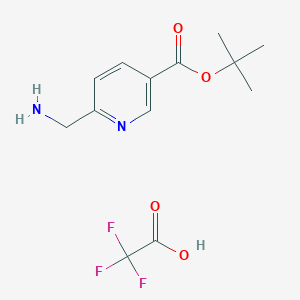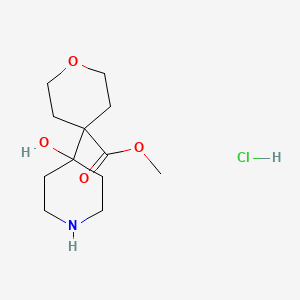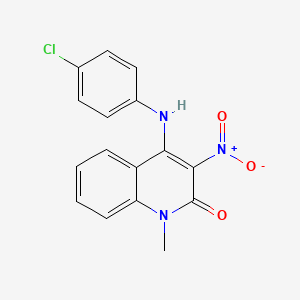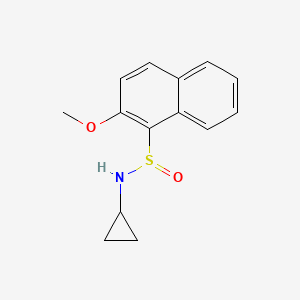
tert-butyl 6-(aminomethyl)pyridine-3-carboxylate; trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 6-(aminomethyl)pyridine-3-carboxylate; trifluoroacetic acid: is a chemical compound with the molecular formula C11H16N2O2.C2HF3O2 . It is also known by its IUPAC name, tert-butyl 6-(aminomethyl)nicotinate 2,2,2-trifluoroacetate . This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(aminomethyl)pyridine-3-carboxylate typically involves the reaction of 6-(aminomethyl)pyridine-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 6-(aminomethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 6-(aminomethyl)pyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study enzyme interactions and as a ligand in binding studies. Its unique structure allows it to interact with various biological targets .
Medicine
In medicine, tert-butyl 6-(aminomethyl)pyridine-3-carboxylate is explored for its potential therapeutic properties. It is investigated as a precursor for drug development, particularly in the treatment of neurological disorders .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl 6-(aminomethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The aminomethyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 4-(aminomethyl)pyridine-3-carboxylate
- tert-butyl 2-(aminomethyl)pyridine-3-carboxylate
tert-butyl 6-(aminomethyl)pyridine-3-carboxylate: (without trifluoroacetic acid)
Uniqueness
The presence of trifluoroacetic acid in tert-butyl 6-(aminomethyl)pyridine-3-carboxylate enhances its solubility and stability, making it more suitable for certain applications compared to its analogs. This compound’s unique structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 6-(aminomethyl)pyridine-3-carboxylate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.C2HF3O2/c1-11(2,3)15-10(14)8-4-5-9(6-12)13-7-8;3-2(4,5)1(6)7/h4-5,7H,6,12H2,1-3H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWZPOUNWZOFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1)CN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(2-fluorophenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione](/img/structure/B2682874.png)
![(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-SULFANYLIDENE-1,3-THIAZOLIDIN-2-ONE](/img/structure/B2682875.png)

![1-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2682879.png)


![Methyl 2-(aminomethyl)spiro[2.3]hexane-2-carboxylate](/img/structure/B2682885.png)

![6-Oxa-1-azaspiro[3.4]octan-2-one](/img/structure/B2682887.png)
![N-(2,5-dimethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2682890.png)


![[(1-Aminopropan-2-yl)sulfanyl]benzene](/img/structure/B2682896.png)
![5-(Trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B2682897.png)
